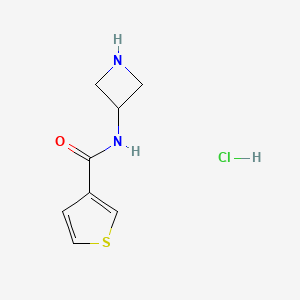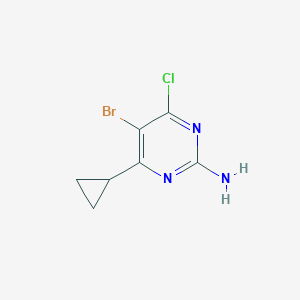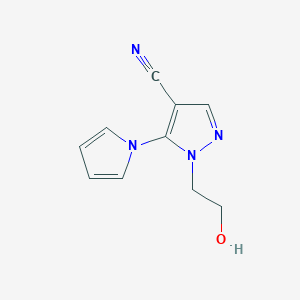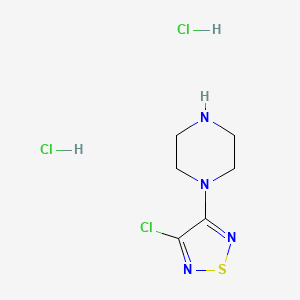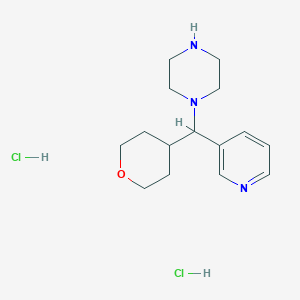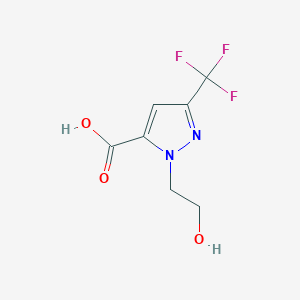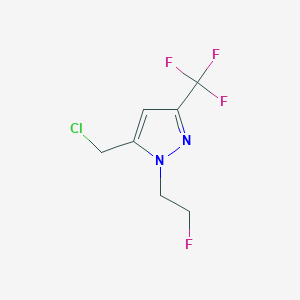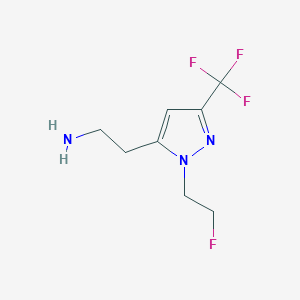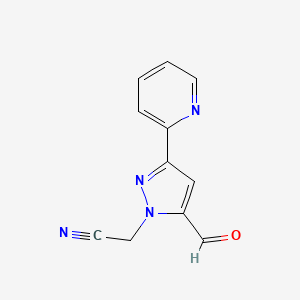
4-chloro-N-cyclopentylquinazolin-2-amine
描述
4-Chloro-N-cyclopentylquinazolin-2-amine (4-Cl-CPQ) is an organic compound containing nitrogen, chlorine, and cyclopentyl groups. It is a member of the quinazolinone family, which is composed of heterocyclic compounds with two nitrogen atoms in the ring. 4-Cl-CPQ has been studied extensively for its potential applications in scientific research.
科学研究应用
Anticancer Activity
Quinazoline derivatives, including 4-chloro-N-cyclopentylquinazolin-2-amine , have been extensively studied for their anticancer properties. They exhibit strong inhibitory activity against various cancer cell lines, such as HepG2, MCF-7, PC-3, HCT-116, and HeLa . The compounds can interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation of cancer cells. By arresting the cell cycle at the G2/M phase, these derivatives can effectively halt the growth of tumors .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is significant due to their ability to modulate the body’s inflammatory response. This makes 4-chloro-N-cyclopentylquinazolin-2-amine a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .
Antibacterial Applications
Research has shown that quinazoline compounds possess antibacterial activities, making them useful in the fight against bacterial infections . The structural moiety of quinazoline can be optimized to target specific bacterial strains, offering a pathway to develop novel antibiotics in an era of increasing antibiotic resistance.
Analgesic Effects
The analgesic effects of quinazoline derivatives are attributed to their interaction with the central nervous system. These compounds can be used to develop pain-relief medications that may offer an alternative to traditional analgesics, potentially with fewer side effects .
Antiviral Capabilities
Quinazoline derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication makes them potential candidates for the treatment of viral infections, including those caused by emerging and re-emerging viruses .
Antituberculosis Activity
Given the global challenge posed by tuberculosis, 4-chloro-N-cyclopentylquinazolin-2-amine and its derivatives could play a role in developing new antituberculosis drugs. Their mechanism of action includes inhibiting the synthesis of mycolic acid, which is essential for the bacterial cell wall of Mycobacterium tuberculosis .
Antioxidant Properties
The antioxidant properties of quinazoline derivatives are beneficial in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is particularly relevant in the development of treatments for oxidative stress-related conditions .
Antidiabetic Potential
Quinazoline derivatives have been explored for their antidiabetic potential. They can modulate insulin signaling pathways and glucose metabolism, offering a new approach to managing diabetes and its complications .
属性
IUPAC Name |
4-chloro-N-cyclopentylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-7-3-4-8-11(10)16-13(17-12)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVBYOQLKCGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopentylquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)

